molecular formula C33H27N3O3S B11673965 2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Cat. No.: B11673965
M. Wt: 545.7 g/mol
InChI Key: AWEXPKVXWMGXGL-NTEOGAKRSA-N
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Description

2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a complex organic compound that features a thiazolidinone core, benzyl groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile typically involves multi-step organic reactions. One common route includes:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of benzyl groups: Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the imine: This involves the condensation of the benzylated thiazolidinone with benzylamine.

    Coupling with the benzonitrile moiety: This step can be achieved through a nucleophilic substitution reaction using a suitable benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and benzonitrile moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone core.

    Reduction: Reduced forms of the imine and nitrile groups.

    Substitution: Substituted derivatives at the benzyl and benzonitrile positions.

Scientific Research Applications

2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile
  • 2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-hydroxyphenoxy)methyl]benzonitrile
  • 2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chlorophenoxy)methyl]benzonitrile

Uniqueness

The unique combination of the thiazolidinone core, benzyl groups, and benzonitrile moiety in 2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy

Properties

Molecular Formula

C33H27N3O3S

Molecular Weight

545.7 g/mol

IUPAC Name

2-[[4-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C33H27N3O3S/c1-38-30-18-26(16-17-29(30)39-23-28-15-9-8-14-27(28)20-34)19-31-32(37)36(22-25-12-6-3-7-13-25)33(40-31)35-21-24-10-4-2-5-11-24/h2-19H,21-23H2,1H3/b31-19-,35-33?

InChI Key

AWEXPKVXWMGXGL-NTEOGAKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OCC5=CC=CC=C5C#N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OCC5=CC=CC=C5C#N

Origin of Product

United States

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